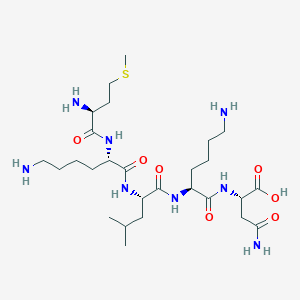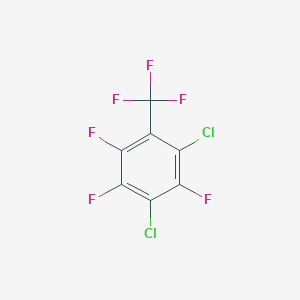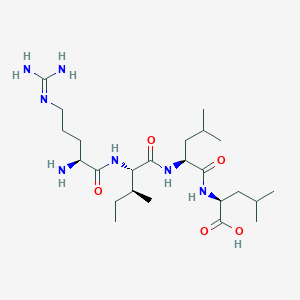![molecular formula C17H20N2O4S B14183466 2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide CAS No. 919997-63-0](/img/structure/B14183466.png)
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide is an organic compound with the molecular formula C17H20N2O4S. This compound is known for its unique structure, which includes a benzyl group, a phenylethyl group, and a sulfamoyl group attached to an N-hydroxyacetamide moiety . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 2-phenylethylamine to form the benzyl(2-phenylethyl)amine intermediate. This intermediate is then reacted with sulfamoyl chloride to form the sulfamoyl derivative. Finally, the N-hydroxyacetamide moiety is introduced through a reaction with hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Fluoro-Benzyl)-4-Sulfamoyl-Benzamide: Similar in structure but contains a fluorine atom and a benzamide moiety.
Indole Derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Uniqueness
2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
919997-63-0 |
|---|---|
Molekularformel |
C17H20N2O4S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C17H20N2O4S/c20-17(18-21)14-24(22,23)19(13-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10,21H,11-14H2,(H,18,20) |
InChI-Schlüssel |
BZLSSYPOLCUQCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)S(=O)(=O)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)




![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)

![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)


![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
